molecular formula C11H10BrFO2 B14853229 Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate

Cat. No.: B14853229
M. Wt: 273.10 g/mol
InChI Key: IOEPXDFITGTNSL-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate (CAS: 1234846-63-9; molecular formula: C₁₁H₁₀BrFO₂) is an α,β-unsaturated ester characterized by a prop-2-enoate backbone substituted with a 4-bromo-2-fluorophenyl group. This compound belongs to the cinnamate ester family and is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as the Heck reaction and Suzuki-Miyaura couplings . Its bromo and fluoro substituents enhance electrophilicity at the β-carbon, making it reactive toward nucleophilic attack or transition-metal-catalyzed transformations. The compound is also employed in pharmaceutical and materials science research, where its halogenated aromatic system contributes to binding affinity or material stability .

Properties

IUPAC Name

ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrFO2/c1-2-15-11(14)6-4-8-3-5-9(12)7-10(8)13/h3-7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOEPXDFITGTNSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated esters. For ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, this method begins with 4-bromo-2-fluorobenzaldehyde and ethyl cyanoacetate (Figure 1). The reaction proceeds via base-catalyzed deprotonation of ethyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl. Subsequent elimination of water yields the conjugated enoate system.

Key Steps :

  • Deprotonation : A base (e.g., piperidine or ammonium acetate) abstracts the α-hydrogen of ethyl cyanoacetate.
  • Nucleophilic Addition : The enolate attacks the aldehyde carbonyl of 4-bromo-2-fluorobenzaldehyde.
  • Elimination : Water is eliminated, forming the E-configured α,β-unsaturated ester.

Optimization Parameters

Optimization focuses on enhancing yield and stereoselectivity:

Parameter Optimal Condition Impact on Yield/Purity
Catalyst Piperidine 85–90% yield, >95% E-selectivity
Solvent Ethanol/Water (3:1) Improved solubility of intermediates
Temperature 80°C Accelerates elimination step
Reaction Time 6–8 hours Balances completion vs. side reactions

Industrial applications employ continuous flow reactors to mitigate exothermicity and improve throughput.

Palladium-Catalyzed Cross-Coupling Synthesis

Heck Reaction Methodology

The Heck reaction couples aryl halides with alkenes to form substituted acrylates. For this compound, 4-bromo-2-fluoroiodobenzene reacts with ethyl acrylate under palladium catalysis.

Representative Procedure :

  • Substrate Preparation : 4-Bromo-2-fluoroiodobenzene (1.0 equiv), ethyl acrylate (1.2 equiv).
  • Catalytic System : Pd(OAc)₂ (3 mol%), tris(2-methoxyphenyl)phosphine (6 mol%), triethylamine (1.5 equiv).
  • Conditions : DMF solvent, 100°C, 2 hours under nitrogen.
  • Work-Up : Aqueous extraction, column chromatography (ethyl acetate/petroleum ether).

Outcome :

  • Yield : 92%.
  • Purity : >98% (LCMS, ¹H NMR).

Suzuki-Miyaura Coupling Variant

While less common, Suzuki-Miyaura coupling offers an alternative using boronic acid derivatives. For example, 3-(4-bromo-2-fluorophenyl)acrylic acid can be esterified post-coupling.

Alternative Synthetic Routes

Reduction of Cyanoacrylates

This compound can be derived via reduction of the corresponding cyanoacrylate:

  • Knoevenagel Product : Ethyl 2-cyano-3-(4-bromo-2-fluorophenyl)acrylate.
  • Catalytic Hydrogenation : H₂/Pd-C in ethanol, yielding the saturated ester.
  • Dehydration : H₂SO₄-mediated elimination to regenerate the α,β-unsaturation.

Direct Esterification

Carboxylic acid precursors (e.g., 3-(4-bromo-2-fluorophenyl)prop-2-enoic acid) undergo Fischer esterification:

  • Conditions : Ethanol, H₂SO₄ (cat.), reflux, 12 hours.
  • Yield : 78–82%.

Optimization and Scalability Considerations

Solvent and Catalyst Screening

Comparative studies highlight solvent effects on palladium-catalyzed methods:

Solvent Dielectric Constant Reaction Time Yield (%)
DMF 36.7 2 hours 92
DMSO 46.7 3 hours 88
THF 7.5 6 hours 65

Ligands such as tris(2-methoxyphenyl)phosphine enhance Pd(OAc)₂ activity by stabilizing the zero-valent palladium intermediate.

Industrial Scale-Up

Continuous Flow Reactors address challenges in exothermic reactions:

  • Residence Time : 10 minutes.
  • Throughput : 5 kg/hour.
  • Purity : >99% (HPLC).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Knoevenagel Condensation 85–90 95 High Moderate
Heck Reaction 90–92 98 Moderate High
Direct Esterification 78–82 90 Low Low

Key Findings :

  • The Heck reaction offers superior yield and purity but requires expensive catalysts.
  • Knoevenagel condensation balances cost and scalability for bulk production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products such as ethyl 3-(4-azido-2-fluorophenyl)prop-2-enoate.

    Reduction Reactions: Ethyl 3-(4-bromo-2-fluorophenyl)propanoate.

    Oxidation Reactions: 3-(4-bromo-2-fluorophenyl)propanoic acid.

Scientific Research Applications

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The compound may act as an inhibitor or modulator of specific biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Key Compounds Analyzed:

Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate (CAS: Not provided; molecular formula: C₁₃H₁₄O₃)

Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate (CAS: 1345484-78-7; molecular formula: C₁₂H₁₀BrF₃O₂)

(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate (CAS: Not provided; molecular formula: C₁₈H₁₅ClF₂NO₂)

Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate (CAS: 67879-36-1; molecular formula: C₉H₁₂N₂O₂)

Comparative Analysis Table

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Applications/Reactivity Reference ID
Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate 4-Bromo-2-fluorophenyl, α,β-unsaturated ester 273.10 Cross-coupling reactions, pharmaceutical intermediates
Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate 4-Acetylphenyl, α,β-unsaturated ester 218.25 Heck reaction (54% yield under optimized conditions)
Ethyl 3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate 2-Bromo-5-(trifluoromethyl)phenyl 321.12 High electrophilicity due to CF₃ group; potential in agrochemicals
(Z)-Ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate 4-Chlorophenyl, 2,4-difluoroaniline 355.77 Stereospecific interactions in medicinal chemistry (e.g., kinase inhibitors)
Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate 1-Methylimidazol-4-yl 180.20 Bioactive molecule synthesis (e.g., enzyme inhibitors)

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWGs): The 4-bromo-2-fluorophenyl group in the target compound provides moderate electron withdrawal, balancing reactivity and stability in cross-coupling reactions. The 4-acetylphenyl substituent in Ethyl (E)-3-(4-acetylphenyl)prop-2-enoate offers a ketone group for further functionalization, though its electron-withdrawing effect is weaker than halogens .
  • Steric Considerations: The 2,4-difluoroaniline group in the (Z)-isomer compound introduces steric hindrance, favoring specific stereochemical outcomes in drug design . 1-Methylimidazole in Ethyl 3-(1-methylimidazol-4-yl)prop-2-enoate introduces a planar heterocycle, enabling π-π stacking in bioactive molecules .

Biological Activity

Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, characterized by its molecular formula C11H9BrFO2C_{11}H_{9}BrFO_{2} and a molecular weight of approximately 273.1 g/mol, has emerged as a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, relevant case studies, and comparative analyses with structurally similar compounds.

Structure and Properties

The compound features a prop-2-enoate moiety linked to a 4-bromo-2-fluorophenyl group. The presence of bromine and fluorine substituents is hypothesized to enhance its reactivity and biological activity. Its CAS number is 581778-88-3, making it easily identifiable in chemical databases.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The halogen substitutions may increase binding affinity to specific enzymes, inhibiting their activity.
  • Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways, influencing various cellular processes.
  • Antimicrobial Activity : Preliminary studies suggest potential antibacterial and antifungal properties through disruption of microbial cell function.

Antimicrobial Properties

Research has indicated that compounds with structural similarities often exhibit significant antimicrobial activity. This compound has been investigated for its potential against various pathogens:

PathogenActivityReference
Staphylococcus aureusModerate antibacterial
Escherichia coliLimited effectiveness
Candida albicansPotential antifungal

In vitro studies have shown that this compound can inhibit the growth of certain Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties by modulating pathways involved in cell proliferation and apoptosis. Specific studies are needed to clarify these effects.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory potential, possibly through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses.
  • Pharmacological Applications : this compound has shown promise as a ligand in biochemical assays, enhancing interaction with biological targets due to its structural features.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
Ethyl 3-(4-bromophenyl)propanoateC₁₁H₉BrO₂Lacks fluorine; simpler structure
Ethyl 3-(4-chlorophenyl)propanoateC₁₁H₉ClO₂Contains chlorine instead of bromine
Ethyl 3-(4-nitrophenyl)propanoateC₁₁H₉BrO₂Contains a nitro group affecting reactivity

The combination of both bromine and fluorine substituents in this compound may enhance its reactivity and biological activity compared to these similar compounds.

Q & A

Q. What are the common synthetic routes for Ethyl 3-(4-bromo-2-fluorophenyl)prop-2-enoate, and what factors influence yield and stereoselectivity?

Methodological Answer: The compound is typically synthesized via Claisen-Schmidt condensation between 4-bromo-2-fluorobenzaldehyde and ethyl acetate derivatives. Key steps include:

  • Base-catalyzed reaction : Use of KOH or NaOH in ethanol at 0–50°C, with reaction times of 2–3 hours .
  • Solvent selection : Polar aprotic solvents (e.g., ethanol) enhance enolate formation and reduce side reactions.
  • Steric and electronic effects : The electron-withdrawing bromo and fluoro substituents on the aryl group increase electrophilicity of the aldehyde, favoring α,β-unsaturated ester formation.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for trans-olefinic protons (δ 6.8–7.5 ppm, J = 15–16 Hz) and ester methyl/methylene groups (δ 1.3–4.3 ppm) .
    • ¹³C NMR : Confirm the α,β-unsaturated ester carbonyl (δ 165–170 ppm) and aryl carbons (δ 110–135 ppm).
  • IR Spectroscopy : Stretching vibrations for ester C=O (~1700 cm⁻¹) and conjugated C=C (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peak ([M+H]⁺) at m/z 286/288 (Br isotope pattern) .

Q. How can researchers resolve discrepancies between experimental NMR data and computational (DFT) predictions for this compound?

Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility . Mitigation strategies include:

  • Implicit solvent models : Use the Polarizable Continuum Model (PCM) in DFT calculations (e.g., Gaussian 09) to account for solvent dielectric effects .
  • Conformational averaging : Perform relaxed potential energy surface (PES) scans to identify low-energy conformers contributing to experimental shifts.
  • Hybrid functionals : Apply B3LYP/6-311++G(d,p) for better agreement with observed ¹³C chemical shifts .

Case Study :
In , deviations in olefinic proton shifts were resolved by modeling s-cis and s-trans ester conformers, revealing a 70:30 equilibrium favoring s-trans .

Q. What strategies are recommended for optimizing reaction conditions to minimize side reactions during synthesis?

Methodological Answer: Common side reactions include polymerization of the α,β-unsaturated ester and hydrolysis of the ester group . Optimization approaches:

  • Temperature control : Maintain reaction temperatures <50°C to suppress radical-initiated polymerization .
  • Acidic workup : Quench the base immediately post-reaction to prevent ester hydrolysis.
  • Additives : Use hydroquinone (0.1–1 mol%) as a radical inhibitor .

Q. How can hydrogen bonding patterns influence the crystallographic packing of this compound?

Methodological Answer: Intermolecular hydrogen bonds (e.g., C–H⋯O, C–H⋯F) govern crystal packing. Analysis steps include:

  • Graph-set analysis : Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen-bonding networks .
  • Hirshfeld surface analysis : Quantify interactions (e.g., F⋯H contacts contribute ~8% to crystal packing in fluorinated analogs) .

Example : highlights that fluorinated aryl groups enhance C–H⋯F interactions, leading to layered crystal structures .

Q. What computational methods are suitable for predicting the regioselectivity of further functionalization (e.g., cycloadditions) of this compound?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) theory : Calculate HOMO/LUMO energies to predict sites for nucleophilic/electrophilic attacks.
  • NBO Analysis : Identify electron-deficient regions (e.g., β-carbon of the enoate) for Michael additions .
  • MD Simulations : Simulate transition states for Diels-Alder reactions using PM6 or DFT methods .

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